4-Aminoindolin-2-one

IMPDH2 Inhibition Enzyme Assay Drug Discovery

Sourcing positional isomers for SAR often leads to inactive compounds. 4-Aminoindolin-2-one (CAS 54523-76-1) solves this as a validated fragment hit against IMPDH2 (Ki 240-440 nM). - Low XLogP (0.1) reduces lipophilicity-driven off-target toxicity vs. 5-amino isomer (LogP 1.43). - Versatile indolin-2-one scaffold for kinase-targeted library synthesis. - ≥95% purity; stored at 2-8°C. For R&D only; ships globally with HazMat Class 8 (UN 1759) compliance.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 54523-76-1
Cat. No. B1281046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoindolin-2-one
CAS54523-76-1
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2NC1=O)N
InChIInChI=1S/C8H8N2O/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11)
InChIKeyZNINKECAYRRRRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoindolin-2-one (CAS 54523-76-1) as a Key Pharmaceutical Intermediate and Biochemical Tool


4-Aminoindolin-2-one (CAS 54523-76-1) is a heterocyclic organic compound, specifically a derivative of indole with a bicyclic structure featuring an indole ring fused to a lactam ring . It is characterized by a primary amino group at the 4-position and a keto group at the 2-position of the indoline scaffold [1]. With a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol, this compound serves as a versatile building block in medicinal chemistry for the synthesis of biologically active molecules and pharmaceutical drugs [2]. Its structure is a key precursor for constructing indole-based frameworks prevalent in kinase inhibitors and other therapeutic agents [3].

The Critical Role of the 4-Amino Position: Why 4-Aminoindolin-2-one Cannot Be Substituted with its Positional Isomers


Generic substitution of 4-Aminoindolin-2-one with other aminoindolin-2-one isomers (e.g., 5-amino or 6-amino) is scientifically invalid due to the profound impact of the amino group's position on both biological activity and physicochemical properties. The specific placement at the 4-position directly influences molecular recognition by target proteins, as evidenced by its distinct Ki values for IMPDH2 [1]. Furthermore, the isomeric position affects key physicochemical parameters such as lipophilicity (XLogP), which differs from its 5-amino isomer and can dictate crucial properties like solubility and membrane permeability, thereby altering its behavior in biological assays and its utility as a synthetic intermediate [2]. The following quantitative evidence provides a detailed, comparator-based rationale for the unique selection of 4-Aminoindolin-2-one.

Quantitative Differentiation of 4-Aminoindolin-2-one (CAS 54523-76-1) vs. Analogs and Alternatives


IMPDH2 Inhibition Profile: 4-Aminoindolin-2-one vs. Class Standard

4-Aminoindolin-2-one demonstrates measurable inhibition of Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with reported Ki values, providing a specific biochemical anchor that distinguishes it from non-inhibitory indolinone isomers. In contrast, the class-standard IMPDH inhibitor Mycophenolic Acid (MPA) exhibits a significantly higher potency with a Ki of approximately 7 nM against human IMPDH2 [1][2]. While the 5- and 6-amino isomers lack reported IMPDH2 inhibition data, they are commonly described for other applications like Syk inhibition or general research, highlighting the 4-amino isomer's unique interaction with this target [3].

IMPDH2 Inhibition Enzyme Assay Drug Discovery

Lipophilicity Profile: 4-Amino vs. 5-Aminoindolin-2-one Isomers

The position of the amino group on the indolin-2-one core directly dictates its lipophilicity, a key determinant of solubility and passive membrane permeability. The computed XLogP3-AA for 4-Aminoindolin-2-one is 0.1 [1]. In comparison, the 5-Aminoindolin-2-one isomer has a notably higher reported LogP value of 1.4297 . This difference of over one log unit indicates that 4-Aminoindolin-2-one is considerably more hydrophilic than its 5-amino counterpart.

Physicochemical Properties ADME Lipophilicity

Synthetic Utility and Commercial Availability: Purity Specifications and Cost Benchmarks

4-Aminoindolin-2-one is a commercially available building block with defined purity specifications, making it a viable option for procurement. It is available at 95% purity from multiple vendors . In contrast, its 6-amino isomer is also offered at a 97% purity grade [1]. While both are research chemicals, the 4-amino isomer is specifically noted for its role as a precursor in the synthesis of various biologically active molecules and pharmaceutical drugs .

Synthetic Intermediate Procurement Purity

Defined Application Scenarios for 4-Aminoindolin-2-one Based on Comparative Evidence


Scaffold for Fragment-Based Drug Discovery Targeting IMPDH2

Given its quantifiable Ki values (240-440 nM) against IMPDH2, 4-Aminoindolin-2-one serves as a validated, low-molecular-weight (148.16 g/mol) fragment hit [1]. Unlike its 5- and 6-amino isomers which lack reported IMPDH2 activity, this compound provides a specific, measurable starting point for structure-activity relationship (SAR) studies and fragment elaboration aimed at improving potency and selectivity for this target [2].

Hydrophilic Core for Optimizing ADME Properties

For medicinal chemistry campaigns where reducing lipophilicity is a strategic goal to improve solubility and mitigate off-target toxicity, 4-Aminoindolin-2-one (XLogP = 0.1) offers a distinct advantage over its more lipophilic 5-amino isomer (LogP = 1.43) [3]. This makes it a superior starting scaffold for designing compounds where lower LogP is a key design criterion, potentially leading to better drug-like properties.

Precursor for Synthesizing Kinase-Focused Compound Libraries

Indolin-2-one derivatives are a well-established scaffold in kinase inhibitor design, with compounds like Sunitinib serving as prominent examples [4]. 4-Aminoindolin-2-one is explicitly recognized as a precursor for synthesizing biologically active molecules and pharmaceutical drugs . Its reactive 4-amino group and stable lactam core provide a versatile platform for generating diverse, patentable chemical libraries for screening against various kinase targets, a use case supported by its widespread commercial availability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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